2-Cyclobutylnaphthalene
Description
Significance of Naphthalene (B1677914) Scaffolds in Advanced Organic Synthesis
The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental building block in the development of advanced organic molecules. Its rigid, planar structure and extended π-electron system provide a stable and predictable framework for constructing complex three-dimensional structures. jocpr.com This has made it a privileged motif in medicinal chemistry and drug discovery.
Numerous compounds incorporating the naphthalene moiety have received FDA approval and are used to treat a wide range of conditions. ekb.eg Examples include:
Naproxen: A nonsteroidal anti-inflammatory drug (NSAID).
Propranolol: A beta-blocker used for hypertension.
Terbinafine: An antifungal agent. ekb.eg
Duloxetine: A serotonin-norepinephrine reuptake inhibitor for depression and anxiety. researchgate.net
Bedaquiline: An anti-tuberculosis drug. ekb.eg
The widespread therapeutic application of these compounds highlights the value of the naphthalene scaffold. Researchers have synthesized a vast number of naphthalene derivatives, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ekb.egnih.gov The naphthalene ring is often used as a bioisosteric replacement for other aromatic systems, like a benzene ring, to improve chemical and metabolic stability while maintaining pharmacological activity. nih.gov The development of regioselective synthesis methods for creating polysubstituted naphthalenes remains an active area of research, driven by the immense potential of these compounds in the pharmaceutical industry. ekb.eg
Table 1: Examples of FDA-Approved Drugs Containing a Naphthalene Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Naproxen | Nonsteroidal Anti-inflammatory (NSAID) |
| Propranolol | Beta-Blocker |
| Terbinafine | Antifungal |
| Duloxetine | Antidepressant |
Unique Contributions of Cycloalkyl Substituents, with Emphasis on Cyclobutyl, to Naphthalene Derivatives
The attachment of a cycloalkyl group, such as cyclobutyl, to a naphthalene scaffold introduces significant changes to the molecule's properties. These substituents provide a three-dimensional character that contrasts with the planarity of the aromatic core, influencing conformation, binding affinity, and metabolic stability.
The cyclobutyl group is a unique carbocycle, possessing a strained, puckered structure. nih.gov Its properties are intermediate between the highly reactive cyclopropane (B1198618) ring and the more flexible, stable cyclopentane. nih.gov Key contributions of the cyclobutyl substituent include:
Conformational Restriction: Flexible molecules can lose significant entropy upon binding to a biological target, which is energetically unfavorable. The rigid structure of the cyclobutyl ring limits the number of possible conformations a molecule can adopt, potentially leading to a more favorable binding profile. nih.gov
Increased sp³ Character: Replacing planar aromatic rings with saturated carbocycles like cyclobutane (B1203170) increases the molecule's three-dimensional, or sp³, character. This can lead to improved aqueous solubility and stronger binding affinities, as saturated molecules may better complement the spatial arrangements of protein binding sites. nih.gov
Metabolic Stability: Aromatic rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of a robust cycloalkyl group can block these metabolically labile sites, increasing the compound's stability and bioavailability. nih.govpressbooks.pub
Modulation of Lipophilicity: Lipophilicity is a critical parameter affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com While a cyclobutyl group is lipophilic, its impact is different from other alkyl or aromatic groups. It can be used as a bioisostere for other functionalities, such as a gem-dimethyl group or a carbonyl group, to fine-tune lipophilicity while offering greater metabolic stability. researchgate.net The C-C bonds within the cyclobutane ring possess a slightly increased p-character, which also influences its electronic contributions. researchgate.net
Table 2: Physicochemical Properties Influenced by Cyclobutyl Substitution
| Property | Contribution of Cyclobutyl Group | Reference |
|---|---|---|
| Conformation | Imparts rigidity, reducing conformational flexibility. | nih.gov |
| Solubility | Increased sp³ character can lead to higher water solubility. | nih.gov |
| Metabolic Profile | Can block sites of oxidative metabolism, improving stability. | nih.govpressbooks.pub |
| Binding Affinity | Conformational restriction can reduce the entropic penalty of binding. | nih.gov |
| Lipophilicity | Acts as a lipophilic but metabolically stable bioisostere. | researchgate.net |
Overview of Current Academic Research Trajectories for 2-Cyclobutylnaphthalene and Analogs
While dedicated research focusing exclusively on the synthesis and application of this compound is not extensively documented in recent literature, the broader research trajectories for its analogs and related structures are quite active. The field is largely centered on the synthesis of novel substituted PAHs to explore their potential in medicinal chemistry and materials science.
Current research efforts can be categorized as follows:
Synthesis of Novel Naphthalene Analogs: A significant area of research involves the synthesis of new naphthalene derivatives as analogs of known biologically active compounds. For instance, researchers have synthesized naphthalene-containing analogs of phenstatin and combretastatin, which are known tubulin polymerization inhibitors with anticancer potential. nih.govresearchgate.net In these studies, the naphthalene moiety often serves to enhance or modify the activity of the parent compound. researchgate.net
Development of Fused Polycyclic Systems: There is ongoing interest in the synthesis of complex molecules where a cyclobutane ring is fused to the naphthalene core, such as in cyclobuta[a]naphthalen-4-ol. researchgate.net These synthetic efforts expand the chemical space of PAHs, creating novel structures with unique electronic and steric properties.
Investigating Substituted PAHs: Research into substituted PAHs has shown that the addition of functional groups to the aromatic core can dramatically alter their biological activity and toxicity compared to the parent compounds. nih.govresearchgate.net Studies on alkylated, hydroxylated, and other substituted PAHs are crucial for understanding their environmental impact and potential as pharmacological agents. nih.gov The synthesis of PAHs for use in organic electronics, such as organic field-effect transistors (OFETs), is another active research direction. youtube.com
Structure
3D Structure
Properties
CAS No. |
57350-97-7 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-cyclobutylnaphthalene |
InChI |
InChI=1S/C14H14/c1-2-5-13-10-14(11-6-3-7-11)9-8-12(13)4-1/h1-2,4-5,8-11H,3,6-7H2 |
InChI Key |
CIBBPFYXZBCTEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in 2 Cyclobutylnaphthalene Synthesis
Mechanistic Pathways of Dearomative Cycloaddition Reactions
Dearomative cycloaddition reactions provide a powerful strategy for converting flat, aromatic compounds into three-dimensional, sp³-rich molecular architectures. These transformations temporarily disrupt the aromaticity of the naphthalene (B1677914) core to enable the formation of new carbon-carbon bonds.
Visible-light-mediated triplet-triplet energy transfer (VLEnT) catalysis has emerged as a key technology for initiating dearomative cycloadditions of naphthalenes. rsc.org This process typically begins with the absorption of visible light by a photosensitizer (PS), which promotes it to an excited singlet state (¹PS). Through intersystem crossing (ISC), this singlet state is converted to a longer-lived triplet state (³PS).
The crucial step in the catalytic cycle is the triplet energy transfer from the excited photosensitizer to the naphthalene substrate. This energy transfer is only efficient if the triplet energy of the photosensitizer is greater than that of the naphthalene. Upon receiving the energy, the naphthalene molecule is promoted to its own triplet excited state (³Naph*). researchgate.net This excited triplet naphthalene is significantly more reactive than its ground-state counterpart and can engage in cycloaddition reactions with various alkenes. researchgate.netresearchgate.net
The reaction often proceeds as a cascade. For instance, an initial [4+2] cycloaddition can be followed by a subsequent rearrangement, such as a di-π-methane type skeleton rearrangement, all propagated through the VLEnT cascade. rsc.org This multi-step process allows for the construction of complex polycyclic frameworks from simple naphthalene precursors in a single operation. researchgate.net Mechanistic studies, including kinetic analyses and quenching experiments, support the role of a triplet energy transfer mechanism, as the reaction is inhibited by known triplet quenchers like oxygen.
Table 1: Key Steps in a Triplet Energy Transfer Cascade
| Step | Process | Description |
| 1 | Light Absorption | The photosensitizer absorbs a photon of visible light, promoting it to an excited singlet state. |
| 2 | Intersystem Crossing | The excited singlet photosensitizer converts to a more stable, longer-lived triplet state. |
| 3 | Energy Transfer | The triplet photosensitizer transfers its energy to the naphthalene substrate, generating an excited triplet naphthalene. |
| 4 | Cycloaddition | The highly reactive triplet naphthalene undergoes cycloaddition with an alkene partner. |
| 5 | Cascade/Rearrangement | The initial cycloadduct may undergo further rearrangements to yield the final, complex product. |
| 6 | Catalyst Regeneration | The photosensitizer returns to its ground state, ready to begin another catalytic cycle. |
The nature of the intermediates formed during cycloaddition reactions is a subject of extensive investigation. In the context of triplet-sensitized dearomative cycloadditions of naphthalene, the reaction between the excited triplet naphthalene and an alkene typically proceeds through a stepwise mechanism involving a biradical intermediate. researcher.life After the initial bond formation between one terminus of the excited naphthalene and the alkene, a 1,4-biradical species is generated. This intermediate then undergoes intersystem crossing (ISC) from the triplet to the singlet state, followed by radical-radical recombination to close the ring and form the cycloadduct.
In contrast, some cycloaddition reactions, particularly [3+2] cycloadditions, may proceed through zwitterionic intermediates, especially when the reactants have highly polarized electronic structures. testbook.com A zwitterionic mechanism is favored by polar interactions between the reacting partners, the use of polar solvents, and the presence of substituents that can stabilize ionic centers. testbook.com For example, the reaction between a nucleophilic component and a strongly electrophilic partner can lead to the formation of a zwitterionic intermediate which then cyclizes. epa.gov While biradical pathways are more commonly proposed for the non-polar, triplet-sensitized cycloadditions involving naphthalene, the potential for zwitterionic intermediates cannot be entirely dismissed, particularly with highly polarized reaction partners. Computational studies, such as those using Density Functional Theory (DFT), are often employed to determine the energetic favorability of concerted, biradical, or zwitterionic pathways. epa.gov
Electrophilic Cyclization Mechanisms in Naphthalene Formation
Electrophilic cyclization is a classic and effective method for constructing the naphthalene ring system from suitably functionalized precursors, such as arene-containing propargylic alcohols. nih.gov This process involves the attack of an electrophile on the alkyne moiety, which activates it towards intramolecular attack by the electron-rich aromatic ring.
The mechanism for a 6-endo-dig cyclization is believed to initiate with the anti-attack of an electrophile (e.g., I⁺ from I₂, ICl, or NBS) and the aromatic ring on the alkyne. nih.gov This concerted or near-concerted attack forms a vinyl cationic intermediate. Subsequent deprotonation of the aromatic ring re-establishes aromaticity and yields a dihydronaphthalene intermediate. In the case of propargylic alcohol precursors, this intermediate readily undergoes dehydration, often rapidly even without strong acid catalysis, to furnish the final substituted naphthalene product. nih.gov The choice of electrophile can influence the reaction efficiency and yield.
Table 2: Common Electrophiles and Their Role in Naphthalene Synthesis
| Electrophile Source | Active Electrophile | Typical Conditions | Resulting Naphthalene |
| I₂ (Iodine) | I⁺ | CH₃CN, NaHCO₃ | 2-Iodonaphthalene derivative |
| ICl (Iodine monochloride) | I⁺ | CH₃CN, NaHCO₃ | 2-Iodonaphthalene derivative |
| Br₂ (Bromine) | Br⁺ | CH₃CN, NaHCO₃ | 2-Bromonaphthalene (B93597) derivative |
| NBS (N-Bromosuccinimide) | Br⁺ | CH₃CN, NaHCO₃, 50 °C | 2-Bromonaphthalene derivative |
| PhSeBr (Phenylselenyl bromide) | PhSe⁺ | CH₃CN, NaHCO₃ | 2-(Phenylselanyl)naphthalene derivative |
The regioselectivity of the cyclization is governed by both steric and electronic factors of the aromatic ring. For instance, cyclization onto a 3-methoxyphenyl (B12655295) substituted precursor preferentially occurs at the less sterically hindered position para to the activating methoxy (B1213986) group. nih.gov
Intramolecular Rearrangements and Cyclization Processes
Intramolecular reactions, including rearrangements and electrocyclizations, offer elegant pathways to construct the bicyclic naphthalene core, often with high stereochemical control.
The cyclopropylcarbinyl cation rearrangement is a well-known process in organic chemistry for ring expansion. While not a direct method for simple naphthalene synthesis, it is a powerful tool for constructing complex fused-ring systems that can contain or be elaborated into naphthalene-like structures. The mechanism involves the generation of a carbocation adjacent to a cyclopropane (B1198618) ring. This triggers the cleavage of a cyclopropyl (B3062369) C-C bond to relieve ring strain, leading to a homoallylic cation. This intermediate can then be trapped by a nucleophile or undergo further rearrangement.
In the context of forming fused aromatic systems, a cyclopropyl carbinol can be activated (e.g., by a Lewis acid), leading to the formation of a carbocationic intermediate. This intermediate can then trigger the ring-opening of the cyclopropane moiety. The resulting species can then undergo cyclization and aromatization steps to yield a polycyclic aromatic structure. For example, this type of rearrangement has been employed as a key step in the synthesis of the BCD ring system of cortistatin A, showcasing its utility in building complex polycyclic frameworks.
Electrocyclization reactions are a type of pericyclic reaction characterized by the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. masterorganicchemistry.com These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). masterorganicchemistry.com
A key electrocyclization in the context of naphthalene synthesis is the thermally induced 6π-electron electrocyclization of a (Z)-hexa-1,3,5-triene system. According to the Woodward-Hoffmann rules, a 6π thermal electrocyclization proceeds in a disrotatory fashion. This process has been exploited in modern synthetic strategies. For example, a reaction between an isoquinoline (B145761) and a phosphonium (B103445) ylide can generate a triene intermediate, which then undergoes a 6π-electrocyclization and subsequent elimination to afford a substituted naphthalene. nih.gov This strategy provides a powerful route to construct the aromatic core under thermal conditions. Photochemical 6π electrocyclizations, by contrast, would proceed via a conrotatory mechanism. masterorganicchemistry.com
Kinetic and Thermodynamic Considerations in Reaction Control and Regioselectivity
The Friedel-Crafts alkylation of naphthalene with a cyclobutylating agent is a classic example of a reaction where the product distribution is dictated by either kinetic or thermodynamic control. This dichotomy arises because there are two primary sites for electrophilic attack on the naphthalene ring: the C-1 (alpha) and C-2 (beta) positions. Each pathway leads to a different isomer, 1-cyclobutylnaphthalene and 2-cyclobutylnaphthalene, respectively.
Under kinetic control , which typically involves lower reaction temperatures and shorter reaction times, the reaction favors the product that is formed the fastest. In naphthalene alkylation, the alpha-position (C-1) is the kinetically favored site of attack. stackexchange.com The reason lies in the stability of the intermediate carbocation, known as an arenium ion or sigma-complex. Attack at the C-1 position results in a more stable arenium ion because it allows for the delocalization of the positive charge across more resonance structures while preserving the aromaticity of the adjacent benzene (B151609) ring. stackexchange.com This lower-energy intermediate translates to a lower activation energy barrier for its formation.
Therefore, the synthesis of this compound is intentionally conducted under conditions that favor thermodynamic control, allowing the initially formed kinetic product (1-cyclobutylnaphthalene) to revert to the arenium ion intermediate and subsequently form the more stable this compound product.
| Control Parameter | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Favored Product | 1-Cyclobutylnaphthalene (alpha-isomer) | This compound (beta-isomer) |
| Governing Factor | Rate of Formation (Lower Activation Energy) | Product Stability (Lower Overall Energy) |
| Intermediate Stability | More stable arenium ion (greater resonance) | Less stable arenium ion |
| Product Stability Driver | N/A (less stable product) | Avoidance of steric strain with C-8 hydrogen |
| Typical Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |
Computational Probing of Transition States and Intermediates in Reaction Pathways
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms. While specific DFT studies on the cyclobutylation of naphthalene are not prevalent in the literature, extensive computational analyses of similar reactions, such as the isopropylation of naphthalene, provide a robust framework for understanding the process. researchgate.net These studies allow researchers to map the potential energy surface of the reaction, identifying the structures and relative energies of reactants, intermediates, transition states, and products.
For the synthesis of this compound, computational models would focus on the two competing pathways: attack at the alpha-position versus the beta-position. The calculations would involve:
Geometry Optimization: Determining the lowest-energy three-dimensional structures for the naphthalene molecule, the cyclobutyl carbocation (or its complex with the Lewis acid catalyst), the two possible arenium ion intermediates (sigma-complexes for 1- and 2-substitution), and the final products (1- and this compound).
Energy Calculations: Computing the relative electronic energies of each optimized structure. This confirms that the this compound isomer is the global minimum, or the thermodynamic product, due to its lower steric strain. It also confirms the higher stability of the arenium ion intermediate for the alpha-attack pathway.
Transition State Searching: Locating the transition state structure for each pathway—the highest point on the energy profile connecting the reactants to the intermediate. The energy of the transition state determines the activation energy (Ea) of the reaction.
Computational results for a representative secondary alkylation of naphthalene would consistently show that the activation energy for the formation of the alpha-substituted intermediate is lower than that for the beta-substituted intermediate. This provides quantitative support for the alpha-isomer being the kinetic product. Conversely, the calculated total energy of the 2-alkylnaphthalene product is found to be lower than that of the 1-alkylnaphthalene product, confirming its status as the thermodynamic product. researchgate.net
By analyzing the geometries of the transition states, researchers can gain insights into the specific molecular interactions that govern regioselectivity. For instance, the calculations would visualize the steric clash between the cyclobutyl group and the C-8 hydrogen in the transition state leading to the 1-isomer, explaining its higher energy.
| Species | Pathway | Calculated Relative Energy (kcal/mol) - Illustrative | Interpretation |
|---|---|---|---|
| Reactants (Naphthalene + Cyclobutyl+) | - | 0.0 | Reference energy level |
| Transition State (TS) | α-attack (TSα) | +15.2 | Lower activation energy; faster reaction |
| β-attack (TSβ) | +17.8 | Higher activation energy; slower reaction | |
| Intermediate (Arenium Ion) | α-intermediate | -8.5 | More stable intermediate due to resonance |
| β-intermediate | -6.1 | Less stable intermediate | |
| Product | 1-Cyclobutylnaphthalene | -12.3 | Kinetic product; less stable than β-isomer |
| This compound | -14.5 | Thermodynamic product; most stable species |
Note: The energy values in the table are illustrative and representative of typical findings in DFT studies of naphthalene alkylation to demonstrate the relative energy differences between the two pathways.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Cyclobutylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. Analysis of both ¹H and ¹³C NMR spectra allows for a detailed mapping of the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Cyclobutylnaphthalene is expected to show distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the cyclobutyl substituent. The aromatic region (typically δ 7.0-8.0 ppm) would feature complex multiplets due to the seven protons on the substituted naphthalene core. oregonstate.edu The proton on the C1 position and the proton on the C3 position, being closest to the cyclobutyl group, would likely appear as distinct signals, while the protons on the other ring would also exhibit characteristic splitting patterns.
The aliphatic region would contain signals for the seven protons of the cyclobutyl group. The single methine proton (CH) directly attached to the naphthalene ring is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the aromatic system, likely appearing as a multiplet. The remaining six methylene (B1212753) protons (CH₂) on the cyclobutyl ring would appear as complex multiplets in the upfield region (typically δ 1.5-2.5 ppm). libretexts.org
Interactive Table: Predicted ¹H NMR Data for this compound
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon environments. For this compound, with its Cₛ symmetry plane, a total of 14 distinct carbon signals are expected. Ten of these signals would be in the aromatic region (δ 120-140 ppm), corresponding to the carbons of the naphthalene ring. oregonstate.edu The two carbons at the ring junction (C4a, C8a) and the carbon bearing the substituent (C2) would appear as quaternary signals, which are typically weaker in intensity. udel.educhemguide.co.uk
The remaining four signals in the aliphatic region (δ 15-50 ppm) correspond to the cyclobutyl ring. docbrown.info The methine carbon directly bonded to the aromatic ring would be the most downfield of this set. The three methylene carbons of the cyclobutyl ring would appear at higher field.
Interactive Table: Predicted ¹³C NMR Data for this compound
Vibrational Spectroscopy for Functional Group and Bond Analysis (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and are used to identify functional groups and analyze bond characteristics.
FT-IR Spectroscopy
The FT-IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and aliphatic components. Key expected absorptions include:
Aromatic C-H Stretch: A series of sharp bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). vscht.cz
Aliphatic C-H Stretch: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the C-H bonds of the cyclobutyl ring. libretexts.org
Aromatic C=C Stretch: Several bands of varying intensity in the 1450-1650 cm⁻¹ region, which are characteristic of the naphthalene ring system.
Aliphatic C-H Bend: Bending vibrations for the CH₂ groups of the cyclobutyl ring would appear around 1470-1450 cm⁻¹.
Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region, the pattern of which is diagnostic of the substitution pattern on the aromatic ring. vscht.cz
Raman Spectroscopy
Raman spectroscopy provides complementary information. While C-H stretching vibrations are also visible, the most prominent features in the Raman spectrum of this compound would likely be the symmetric vibrations of the aromatic ring, which often produce strong, sharp signals. horiba.com The C=C stretching vibrations of the naphthalene ring, typically observed between 1500 and 1650 cm⁻¹, are expected to be particularly intense. Vibrations associated with the cyclobutyl ring would also be present but may be less intense than the aromatic signals.
Interactive Table: Predicted Vibrational Spectroscopy Data for this compound
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the conjugated naphthalene ring system. msu.edu The spectrum is expected to be very similar to that of naphthalene itself, which displays a highly structured absorption profile with several distinct bands.
The presence of the non-conjugated cyclobutyl group is expected to have only a minor electronic effect, likely causing a small bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene, due to its weak electron-donating inductive effect. The fine vibrational structure characteristic of the naphthalene chromophore should be largely retained.
Interactive Table: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through analysis of its fragmentation patterns.
For this compound (C₁₄H₁₆), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass (184.1252). The electron ionization (EI) mass spectrum would display this molecular ion as the parent peak.
The fragmentation pattern would provide key structural evidence. The most anticipated fragmentation pathway would involve the cleavage of the bond between the two ring systems. This could occur via two main routes:
Loss of the cyclobutyl group: A prominent peak would be expected at m/z 128, corresponding to the stable naphthalene cation ([C₁₀H₈]⁺), resulting from the loss of a neutral cyclobutane (B1203170) radical.
Loss of ethylene (B1197577): A characteristic fragmentation of cyclobutyl systems is the retro [2+2] cycloaddition, leading to the loss of a neutral ethylene molecule (C₂H₄, 28 Da). This would produce a fragment ion at m/z 156. Further loss of a methyl radical could lead to a fragment at m/z 141.
Interactive Table: Predicted Mass Spectrometry Data for this compound
X-ray Diffraction (XRD) for Crystalline Structure and Molecular Arrangement Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org This analysis is contingent upon the ability to grow a suitable crystal of this compound. To date, the crystal structure of this compound does not appear to have been reported in publicly accessible crystallographic databases.
Should a suitable single crystal of this compound be grown, single-crystal XRD analysis would provide a wealth of structural information. nih.gov This technique would yield the precise coordinates of each atom in the molecule, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. nih.gov It would also reveal the conformation of the cyclobutyl ring and its orientation relative to the planar naphthalene system. Furthermore, the analysis would determine the crystal system, space group, and unit cell dimensions, providing insight into how the molecules pack together in the solid state, including any intermolecular interactions such as π-stacking.
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. researchgate.net While it does not provide the atomic-level detail of single-crystal XRD, it is a powerful tool for phase identification and characterization of the bulk material. mpg.de A PXRD pattern of this compound would serve as a unique fingerprint for its crystalline form. rigaku.com This pattern could be used to confirm the identity of a synthesized batch against a known standard, assess its phase purity, and determine its degree of crystallinity. govinfo.gov If a crystal structure were known from a single-crystal study, the theoretical powder pattern could be calculated and compared to the experimental one for verification.
Surface-Sensitive Spectroscopies and Microscopy for Morphological and Elemental Insights (e.g., X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Energy-Dispersive X-ray Spectroscopy (EDS))
The characterization of this compound at the molecular and bulk levels necessitates a suite of analytical techniques capable of providing information on elemental composition, chemical states, and morphology. Surface-sensitive spectroscopies and high-resolution microscopy are indispensable for this purpose.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a purified solid sample of this compound (C₁₄H₁₄), XPS analysis would be expected to primarily detect carbon. The high-resolution carbon 1s (C 1s) spectrum would be of particular interest, as it can distinguish between carbon atoms in different chemical environments.
The molecule contains several distinct types of carbon atoms:
Carbons in the naphthalene ring bonded only to other carbon atoms (quaternary aromatic).
Carbons in the naphthalene ring bonded to hydrogen (aromatic C-H).
The aromatic carbon bonded to the cyclobutyl group.
Methylene carbons in the cyclobutyl ring (aliphatic C-H₂).
The methine carbon in the cyclobutyl ring bonded to the naphthalene ring (aliphatic C-H).
Due to subtle differences in their electronic environments, these carbon atoms would exhibit slightly different binding energies in the C 1s spectrum. The sp²-hybridized aromatic carbons of the naphthalene ring would appear at a characteristic binding energy, while the sp³-hybridized aliphatic carbons of the cyclobutyl ring would be shifted to a slightly different energy. Deconvolution of the C 1s peak would allow for the quantification of the different carbon species, which could be compared to the theoretical ratios from the molecular structure.
Table 1: Hypothetical High-Resolution C 1s XPS Data for this compound
| Carbon Type | Hybridization | Expected Binding Energy (eV) | Theoretical Contribution |
| Naphthalene C-C/C-H | sp² | ~284.5 - 285.0 | 10 atoms (71.4%) |
| Cyclobutyl C-C/C-H | sp³ | ~285.5 - 286.5 | 4 atoms (28.6%) |
Note: These are representative values. Actual binding energies can be influenced by surface charging and instrument calibration.
Scanning Electron Microscopy (SEM)
SEM is a powerful microscopy technique that uses a focused beam of electrons to generate images of a sample's surface. For a solid, crystalline sample of this compound, SEM would provide detailed information about its surface topography and morphology. One could visualize the crystal habit (shape), size distribution, and surface features such as steps, defects, or fractures. In studies of other solid polycyclic aromatic hydrocarbons (PAHs), SEM has been effectively used to reveal crystal morphologies, such as the rectangular flat structures observed in perylene (B46583) micro-crystals. This morphological information is crucial for understanding the material's bulk properties and for quality control in synthesis and purification processes.
Transmission Electron Microscopy (TEM)
TEM operates by transmitting a beam of electrons through an ultra-thin specimen. While SEM provides surface information, TEM can reveal internal structure. To analyze this compound with TEM, the sample would need to be prepared as a very thin film or dispersed as nanoparticles. TEM analysis could provide high-resolution images of crystalline domains, reveal lattice fringes, and identify crystallographic defects. Electron diffraction patterns obtained through TEM could also be used to determine the crystal structure of the material. However, organic molecules like this compound can be sensitive to the high-energy electron beam, potentially leading to sublimation or radiation damage, which requires careful control of the experimental conditions.
Energy-Dispersive X-ray Spectroscopy (EDS)
Often coupled with SEM or TEM, EDS (also known as EDX) is an analytical technique used for the elemental analysis of a sample. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam. For a pure sample of this compound, an EDS spectrum would show a dominant peak corresponding to carbon. The technique is not capable of detecting very light elements like hydrogen. Therefore, its primary utility in this context would be to confirm the absence of heavier elemental impurities (e.g., residual catalysts from synthesis) and to perform elemental mapping on a microscopic scale to verify compositional homogeneity.
Table 2: Application of Surface and Microscopic Techniques for this compound
| Technique | Information Provided | Application to this compound |
| XPS | Elemental composition, chemical states | Confirming C/H ratio (indirectly), distinguishing sp² (aromatic) and sp³ (aliphatic) carbons. |
| SEM | Surface topography, morphology | Visualizing crystal shape, size, and surface features of the solid material. |
| TEM | Internal structure, crystallinity | Imaging crystalline domains and defects; determining crystal structure via electron diffraction. |
| EDS | Elemental analysis and mapping | Verifying the purity by detecting the absence of heavy element contaminants. |
Advanced Spectroscopic Techniques for Cyclobutyl Ring Conformation and Dynamics (e.g., Solid-state NMR, specialized techniques for rigid ring systems)
The four-membered cyclobutyl ring is not planar. To alleviate the angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain (eclipsing interactions between adjacent C-H bonds), the ring adopts a puckered, or "butterfly," conformation. This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered conformations at room temperature in solution. In the solid state, however, this motion can be restricted or "frozen" due to crystal packing forces.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. For this compound, ¹³C solid-state NMR with techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide detailed information about the local environment of each carbon atom in the crystal lattice.
Furthermore, advanced solid-state NMR experiments can probe molecular dynamics over a wide range of timescales. Measurements of spin-lattice relaxation times (T₁) can provide quantitative information about the motion of different parts of the molecule. For this compound, comparing the T₁ values for the naphthalene carbons versus the cyclobutyl carbons could reveal the extent of the cyclobutyl ring's dynamic motion (e.g., puckering or libration) relative to the more rigid naphthalene core. A shorter T₁ for the cyclobutyl carbons would indicate greater motional freedom. Such studies have been used to characterize the dynamics of tert-butyl groups in related naphthalene derivatives.
Table 3: Expected ¹³C Solid-State NMR Chemical Shift Ranges for this compound
| Carbon Environment | Expected Chemical Shift (ppm) | Information Gained |
| Naphthalene (aromatic CH) | 125 - 130 | Probes the electronic structure of the aromatic core. |
| Naphthalene (quaternary C) | 130 - 135 | Sensitive to substitution and crystal packing effects. |
| Cyclobutyl (methine CH) | 35 - 45 | Highly sensitive to ring conformation and attachment to the aromatic ring. |
| Cyclobutyl (methylene CH₂) | 20 - 30 | Chemical shift anisotropy reflects the degree of motion in the ring. |
Note: These are estimated ranges. Actual shifts are dependent on the specific crystal packing and molecular conformation.
Specialized techniques for rigid ring systems, often involving detailed analysis of chemical shift anisotropy (CSA) tensors and dipolar coupling constants, could further refine the conformational picture. By measuring these parameters, it is possible to precisely determine bond angles and internuclear distances, offering a detailed structural model that is complementary to data from X-ray diffraction. These advanced methods would be crucial for understanding how the attachment of the bulky naphthalene group influences the inherent conformational preferences and dynamics of the cyclobutyl ring in the solid state.
Computational and Theoretical Investigations of 2 Cyclobutylnaphthalene
Electronic Structure Theory and Quantum Chemical Calculations
Electronic structure theory is the foundation of computational chemistry, providing methods to solve the Schrödinger equation for a given molecule. The two primary approaches are Density Functional Theory (DFT) and Hartree-Fock (HF) methods, each with its own strengths and applications in studying molecular systems like 2-cyclobutylnaphthalene.
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying the electronic properties of molecules. jocpr.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach allows for a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
For this compound, DFT calculations would be instrumental in determining its ground-state geometry, vibrational frequencies, and electronic properties. For instance, DFT has been used to study the adsorption of naphthalene (B1677914) on surfaces, which is influenced by its electronic structure. dtu.dk The B3LYP functional is a commonly used hybrid functional that combines the strengths of both DFT and Hartree-Fock theory and has been shown to provide reliable results for the geometries and vibrational spectra of various organic molecules. polimi.it In a study on naphthalene, DFT calculations with the B3LYP functional were used to optimize the molecular geometry and analyze its electronic characteristics. samipubco.com Such calculations for this compound would reveal how the cyclobutyl substituent influences the electronic distribution and geometry of the naphthalene core.
The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. samipubco.com This method provides a good starting point for understanding the electronic structure of a molecule, but it neglects the correlation between the motions of electrons. For more accurate results, post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed to incorporate electron correlation effects.
In the context of this compound, HF calculations would provide a baseline understanding of its molecular orbitals and their energies. Studies on related molecules, such as monoalkylnaphthalenes, have utilized HF and correlated levels of theory to investigate their thermodynamic stabilities and isomerization pathways. researchgate.net While HF methods are computationally less demanding than post-HF methods, the inclusion of electron correlation is often crucial for accurately predicting reaction energies and barriers.
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it determines the accuracy and computational cost of the study. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results but at a higher computational expense.
For a molecule like this compound, a common choice would be Pople-style basis sets, such as 6-31G(d,p), or correlation-consistent basis sets, like aug-cc-pVDZ. The selection of an appropriate basis set depends on the property being investigated and the desired level of accuracy. For instance, studies on naphthalene and its derivatives have often employed basis sets like 6-31G and 6-311G to achieve a good compromise between accuracy and computational efficiency. samipubco.comresearchgate.net The computational cost scales rapidly with the size of the basis set and the number of atoms in the molecule, making efficiency an important consideration in the molecular modeling of substituted naphthalenes.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool in chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals are crucial in determining the electronic behavior of a molecule. For this compound, the HOMO would likely be a π-orbital delocalized over the naphthalene ring system, while the LUMO would be the corresponding π*-antibonding orbital.
Computational methods like DFT and HF are used to calculate the energies of the HOMO and LUMO. For example, a computational study on naphthalene using DFT with various basis sets calculated the HOMO and LUMO energies. samipubco.com The presence of the cyclobutyl group in this compound would be expected to influence these energy levels compared to unsubstituted naphthalene. Alkyl groups are generally electron-donating, which would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
Table 1: Example HOMO and LUMO Energies for Naphthalene (Illustrative) This table presents calculated values for naphthalene to illustrate the concept, as specific data for this compound is not available.
| Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) |
| DFT/aug-cc-pVQZ | -6.13 | -1.38 |
| HF/6-31G | -8.27 | 1.33 |
Source: Data adapted from a computational study on naphthalene. samipubco.com
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). mdpi.com This gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized.
The HOMO-LUMO gap can be calculated from the energies obtained from DFT or HF calculations. For instance, the HOMO-LUMO gap for naphthalene was computed to be 4.75 eV using DFT with the aug-cc-pVQZ basis set. samipubco.com The introduction of a substituent like a cyclobutyl group on the naphthalene ring would alter the electronic structure and, consequently, the HOMO-LUMO gap. researchgate.net The electron-donating nature of the alkyl group would likely decrease the energy gap, potentially increasing the reactivity of this compound compared to the parent naphthalene molecule. This change in the energy gap has implications for the molecule's potential applications in materials science and its behavior in chemical reactions.
Table 2: Example HOMO-LUMO Energy Gap for Naphthalene (Illustrative) This table presents calculated values for naphthalene to illustrate the concept, as specific data for this compound is not available.
| Method/Basis Set | HOMO-LUMO Gap (eV) |
| DFT/aug-cc-pVQZ | 4.75 |
| HF/6-31G | 9.60 |
Source: Data adapted from a computational study on naphthalene. samipubco.com
Reactivity and Selectivity Prediction through Quantum Descriptors
Quantum chemical descriptors derived from Density Functional Theory (DFT) are powerful tools for quantifying the reactivity of a molecule. These descriptors are based on the electronic structure and provide a theoretical framework for understanding and predicting chemical behavior.
The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, representing its nature as an electrophile. It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. Conversely, the nucleophilicity index (N) describes the electron-donating capability of a molecule. For this compound, the electron-donating nature of the cyclobutyl group, through hyperconjugation and inductive effects, is expected to influence these indices. The cyclobutyl substituent increases the electron density on the naphthalene ring, which would theoretically lead to a higher nucleophilicity and a lower electrophilicity compared to the unsubstituted naphthalene.
Computational studies on similar alkyl-substituted PAHs have shown that alkyl groups tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), which is a key factor in determining nucleophilicity. nih.gov A higher HOMO energy indicates that the molecule can more readily donate electrons.
Below is a table of hypothetical, yet representative, quantum chemical descriptors for this compound, calculated at a typical DFT level of theory (e.g., B3LYP/6-31G*), and compared with naphthalene for reference.
| Compound | HOMO (eV) | LUMO (eV) | Electrophilicity Index (ω) (eV) | Nucleophilicity Index (N) (eV) |
|---|---|---|---|---|
| Naphthalene | -6.20 | -1.35 | 1.65 | 2.85 |
| This compound | -6.05 | -1.30 | 1.58 | 3.05 |
Chemical hardness (η) and softness (S) are fundamental concepts in chemical reactivity theory. Hardness is a measure of a molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness and indicates a higher reactivity. tcu.edu These properties are related to the HOMO-LUMO energy gap. A large HOMO-LUMO gap corresponds to a hard molecule, which is generally less reactive, whereas a small gap indicates a soft, more reactive molecule.
The introduction of the cyclobutyl group to the naphthalene core is expected to slightly decrease the HOMO-LUMO gap, thereby increasing its chemical softness and reactivity. This is because alkyl groups tend to raise the HOMO energy level more significantly than the Lowest Unoccupied Molecular Orbital (LUMO) energy level. acs.org
The following table presents plausible calculated values for the chemical hardness and softness of this compound in comparison to naphthalene.
| Compound | HOMO-LUMO Gap (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) |
|---|---|---|---|
| Naphthalene | 4.85 | 2.425 | 0.412 |
| This compound | 4.75 | 2.375 | 0.421 |
Aromaticity Assessment of the Naphthalene Core with Cyclobutyl Substitution
Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. The substitution of a cyclobutyl group on the naphthalene ring can induce subtle changes in its aromatic character due to steric and electronic effects.
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. NICS values are often calculated at the ring center (NICS(0)) and at a point 1 Å above the ring center (NICS(1)), with the latter being less influenced by the sigma framework. nih.gov
For this compound, the NICS values for both rings of the naphthalene core are expected to be slightly less negative than those of unsubstituted naphthalene. This is because the cyclobutyl group, while being an electron-donating group, can cause minor distortions in the planarity of the naphthalene ring, which can slightly disrupt the π-electron delocalization. nih.gov
The table below shows hypothetical NICS(1) values for the two rings of naphthalene and this compound. Ring A is the substituted ring, and Ring B is the unsubstituted ring.
| Compound | NICS(1) for Ring A (ppm) | NICS(1) for Ring B (ppm) |
|---|---|---|
| Naphthalene | -10.5 | -10.5 |
| This compound | -10.2 | -10.4 |
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index of aromaticity. It evaluates the deviation of bond lengths in a given ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. Negative values can indicate anti-aromaticity.
The presence of the cyclobutyl substituent at the 2-position of naphthalene is likely to cause minor variations in the bond lengths of the substituted ring, leading to a slightly lower HOMA value for that ring compared to the unsubstituted ring and to naphthalene itself. iau.ir
The following table presents plausible HOMA values for the two rings of this compound.
| Compound | HOMA for Ring A | HOMA for Ring B |
|---|---|---|
| Naphthalene | 0.975 | 0.975 |
| This compound | 0.970 | 0.974 |
Excited State Computational Studies of this compound
The study of the excited states of molecules is crucial for understanding their photophysical and photochemical properties. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to investigate the electronic excited states of organic molecules. nih.gov These studies can predict absorption and emission spectra, as well as the nature of the electronic transitions involved.
For this compound, TD-DFT calculations would be expected to show a bathochromic (red) shift in the absorption and emission spectra compared to naphthalene. This is a common effect of alkyl substitution on aromatic systems, as the electron-donating nature of the alkyl group raises the energy of the HOMO, leading to a smaller energy gap between the ground and excited states. acs.org
A computational study would likely focus on the lowest singlet (S1) and triplet (T1) excited states. The nature of the electronic transitions, such as π-π* transitions localized on the naphthalene core, would be characterized. The introduction of the cyclobutyl group is not expected to fundamentally change the nature of these transitions but rather to modulate their energies.
The table below presents hypothetical TD-DFT calculated vertical excitation energies for the first singlet excited state (S1) of naphthalene and this compound.
| Compound | S₀ → S₁ Vertical Excitation Energy (eV) | Corresponding Wavelength (nm) |
|---|---|---|
| Naphthalene | 4.30 | 288 |
| This compound | 4.22 | 294 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and their interactions with the surrounding environment. For this compound, MD simulations can provide insights into the preferred orientations of the cyclobutyl ring relative to the naphthalene plane and the nature of intermolecular interactions in condensed phases.
The cyclobutyl ring is not planar and can adopt a puckered conformation. The attachment to the bulky naphthalene group will influence the puckering and the rotational barrier around the C-C bond connecting the ring to the naphthalene moiety. A conformational search using molecular mechanics force fields, followed by MD simulations, can identify the most stable conformers and the energy barriers between them. upenn.edu It is expected that the cyclobutyl ring will orient itself to minimize steric hindrance with the hydrogen atom on the adjacent carbon of the naphthalene ring.
Table 3: Hypothetical Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (C1-C2-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti-puckered | ~120° | 0.0 | 65 |
| Syn-puckered | ~60° | 1.5 | 30 |
| Eclipsed (Transition State) | 0° | 4.0 | - |
Note: These are illustrative values for a simplified two-conformer model. The dihedral angle refers to the rotation around the bond connecting the naphthalene and cyclobutyl moieties.
Structure Reactivity and Structure Property Relationships of 2 Cyclobutylnaphthalene Derivatives
Influence of the Cyclobutyl Ring on the Reactivity Profile of the Naphthalene (B1677914) Moiety
The cyclobutyl group, attached at the 2-position of the naphthalene ring, exerts a significant influence on the regioselectivity and rate of reactions involving the aromatic system. As an alkyl group, the cyclobutyl substituent is an electron-donating group through an inductive effect. This donation of electron density activates the naphthalene ring, making it more susceptible to electrophilic attack than unsubstituted naphthalene.
In electrophilic aromatic substitution reactions, the directing effect of the 2-cyclobutyl group must be considered in concert with the inherent reactivity of the naphthalene core. The naphthalene system is more reactive than benzene (B151609), and electrophilic attack preferentially occurs at the C1 (α) position due to the formation of a more stable carbocation intermediate where the aromaticity of one ring is preserved. libretexts.org The electron-donating nature of the 2-cyclobutyl group further enhances the reactivity at adjacent and electronically favored positions. Consequently, electrophilic substitution on 2-cyclobutylnaphthalene is expected to show a strong preference for the 1-position. Attack at the 3-position is also possible, but generally less favored. The relative yields of substitution products will be governed by a combination of these electronic factors and the steric hindrance imposed by the cyclobutyl group.
Alkylated naphthalenes, as a class, are valued for their thermal and oxidative stability, which is a property conferred by the electron-rich naphthalene ring's ability to delocalize radicals. issuu.comtaylorfrancis.com The presence of the cyclobutyl group is expected to contribute to this stability.
Electronic Effects of Cyclobutyl Substitution on the Naphthalene System
The electronic influence of the cyclobutyl group on the naphthalene system can be quantitatively assessed using Hammett substituent constants. These constants, derived from the ionization of substituted benzoic acids, provide a measure of the electron-donating or electron-withdrawing nature of a substituent. researchgate.netnih.gov The cyclobutyl group is characterized as a weak electron-donating group.
The following table presents the Hammett constants for the cyclobutyl group, which indicate its electronic effect on an aromatic ring.
| Substituent | σm | σp | F (Field/Inductive Effect) | R (Resonance Effect) |
|---|---|---|---|---|
| Cyclobutyl | -0.05 | -0.14 | 0.02 | -0.16 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. pitt.edu
The negative values for the para-substituent constant (σp = -0.14) and the resonance parameter (R = -0.16) confirm the net electron-donating character of the cyclobutyl group, primarily through resonance (hyperconjugation) and to a lesser extent, induction. pitt.edu This electron donation increases the electron density of the naphthalene π-system, which in turn affects its reactivity and spectroscopic properties. For instance, this enhanced electron density would increase the rates of electrophilic aromatic substitution reactions compared to unsubstituted naphthalene.
Steric Effects of the Cyclobutyl Group on Stereochemical Outcomes and Reaction Pathways
The cyclobutyl group, while not excessively bulky, imposes significant steric constraints that can influence the regioselectivity and stereochemistry of reactions. The puckered conformation of the cyclobutane (B1203170) ring means that its substituents can adopt axial or equatorial-like positions, leading to different spatial orientations. maricopa.edu This conformational flexibility can play a role in how the group sterically shields adjacent positions on the naphthalene ring.
In electrophilic aromatic substitution, the steric hindrance from the 2-cyclobutyl group will disfavor attack at the adjacent C1 and C3 positions to some extent. msu.edu While electronic factors strongly favor the C1 position, significant steric bulk from the incoming electrophile could lead to an increased proportion of substitution at the less hindered positions of the activated ring, such as C6 or C8. For instance, in Friedel-Crafts alkylation with a bulky alkyl halide, rearrangement and substitution at less sterically hindered sites are common. msu.edu
The conformational dynamics of the cyclobutyl ring itself can be influenced by its attachment to the rigid naphthalene system. The preferred puckered conformation will be one that minimizes steric interactions with the peri-hydrogen at the C1 position. This conformational preference can, in turn, dictate the stereochemical outcome of reactions occurring on the cyclobutyl ring or at the point of its attachment to the naphthalene moiety.
Correlation between Intramolecular Structure and Spectroscopic Signatures
The spectroscopic properties of this compound are a direct reflection of its molecular structure. Key spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide characteristic signals for this compound.
NMR Spectroscopy:
1H NMR: The aromatic protons of the naphthalene ring would appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm). The protons on the cyclobutyl ring would resonate in the upfield aliphatic region. The methine proton at the point of attachment to the naphthalene ring would likely be the most downfield of the aliphatic signals due to the deshielding effect of the aromatic ring.
13C NMR: The spectrum would show distinct signals for the ten aromatic carbons of the naphthalene moiety and the carbons of the cyclobutyl ring. The chemical shifts of the naphthalene carbons would be influenced by the electron-donating effect of the cyclobutyl group.
The following table provides predicted 1H and 13C NMR chemical shifts for the key structural motifs in this compound, based on general principles and data for analogous compounds like 2-methylnaphthalene (B46627). nih.gov
| Nucleus | Structural Unit | Predicted Chemical Shift Range (ppm) |
|---|---|---|
| 1H | Aromatic Protons (Naphthalene) | 7.0 - 8.0 |
| 1H | Methine Proton (Cyclobutyl, C-1') | ~3.0 - 3.5 |
| 1H | Methylene (B1212753) Protons (Cyclobutyl) | 1.5 - 2.5 |
| 13C | Aromatic Carbons (Naphthalene) | 120 - 140 |
| 13C | Methine Carbon (Cyclobutyl, C-1') | ~40 - 45 |
| 13C | Methylene Carbons (Cyclobutyl) | 20 - 30 |
IR Spectroscopy: The IR spectrum of this compound would be characterized by:
Aromatic C-H stretching vibrations above 3000 cm-1.
Aliphatic C-H stretching vibrations from the cyclobutyl group just below 3000 cm-1.
Aromatic C=C stretching vibrations in the 1450-1600 cm-1 region.
C-H bending vibrations that can provide information about the substitution pattern on the naphthalene ring.
Development and Validation of Theoretical Models for Predicting Reactivity and Selectivity
Predicting the reactivity and regioselectivity of this compound derivatives can be achieved through the development and application of theoretical models. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. wikipedia.orglibretexts.org These models establish a mathematical relationship between the chemical structure and a specific activity or property.
For a series of this compound derivatives, a QSAR/QSPR model could be developed by:
Descriptor Calculation: Computing a range of molecular descriptors for each derivative. These can include electronic descriptors (e.g., orbital energies like HOMO and LUMO, atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors. nih.gov
Model Building: Using statistical methods like partial least squares (PLS) regression to correlate these descriptors with experimentally determined reactivity data (e.g., reaction rates, product ratios). nih.gov
Validation: The predictive power of the model must be rigorously validated using techniques such as cross-validation and by testing its ability to predict the reactivity of compounds not included in the initial training set.
Such models have been successfully developed for other alkylnaphthalenes to predict their reaction rate constants with various radicals. nih.gov Key descriptors in these models often include frontier molecular orbital energies (HOMO and LUMO) and atomic charges, which reflect the electronic aspects of reactivity. nih.gov The development of similar models for this compound derivatives would enable the in silico prediction of their chemical behavior, guiding synthetic efforts and the design of molecules with specific properties. Furthermore, modern computational tools, including machine learning algorithms, are increasingly being used to predict the regioselectivity of organic reactions with high accuracy. rsc.orgchemrxiv.org
Advanced Applications and Prospective Research Avenues for 2 Cyclobutylnaphthalene in Non Biological Contexts
Exploration in Advanced Materials Science (e.g., Organic Semiconductors, Optoelectronic Materials, Liquid Crystals)
The unique electronic and structural properties of the naphthalene (B1677914) core make it a promising scaffold for the development of advanced materials. The introduction of a cyclobutyl group at the 2-position is expected to significantly influence its molecular packing and solid-state properties, which are critical for applications in organic electronics and liquid crystals.
Organic Semiconductors and Optoelectronic Materials: Organic semiconductors are a class of materials that exhibit semiconductor properties due to the delocalized π-electrons in their molecular structure. Naphthalene and its derivatives have been investigated for their potential in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the charge carrier mobility and the energy levels (HOMO and LUMO) of the organic material.
The cyclobutyl substituent in 2-Cyclobutylnaphthalene is anticipated to have several effects on its potential as an organic semiconductor. As an electron-donating group, the cyclobutyl moiety would likely raise the energy of the Highest Occupied Molecular Orbital (HOMO), thereby decreasing the ionization potential and potentially facilitating hole injection. The bulky nature of the cyclobutyl group could also disrupt the close π-π stacking that is often observed in unsubstituted naphthalene, which might decrease charge carrier mobility. However, this disruption could also enhance the solubility of the material in organic solvents, which is a significant advantage for solution-based processing of electronic devices. The balance between these competing effects would ultimately determine the utility of this compound in this field. Further research into the synthesis of this compound-containing polymers and co-polymers could lead to new materials with tailored electronic and physical properties for optoelectronic applications.
Liquid Crystals: Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order. The shape and rigidity of a molecule are crucial factors in determining its ability to form liquid crystalline phases. Naphthalene derivatives, with their rigid, planar structure, are known to be effective mesogens (molecules that form liquid crystals).
Table 1: Predicted Influence of the Cyclobutyl Group on the Material Properties of Naphthalene
| Property | Influence of 2-Cyclobutyl Substitution (Predicted) | Rationale |
| Solubility | Increased | The non-planar cyclobutyl group disrupts crystal packing, leading to weaker intermolecular forces. |
| HOMO Energy Level | Increased (less negative) | The electron-donating nature of the alkyl (cyclobutyl) group raises the energy of the HOMO. |
| LUMO Energy Level | Minor change | Alkyl groups have a smaller effect on the LUMO energy level compared to the HOMO. |
| Band Gap | Slightly decreased | The increase in HOMO energy is typically larger than the change in LUMO energy. |
| Molecular Packing | Disrupted π-π stacking | The steric bulk of the cyclobutyl group hinders close face-to-face packing of the naphthalene cores. |
| Liquid Crystalline Potential | Possible nematic or smectic phases | The rigid naphthalene core combined with the non-linear shape introduced by the cyclobutyl group could favor mesophase formation. |
Utility as Key Building Blocks in the Synthesis of Complex Organic Molecules
Naphthalene and its derivatives are versatile building blocks in organic synthesis due to the reactivity of the aromatic ring system. nih.gov The presence of the cyclobutyl group in this compound introduces additional synthetic handles and steric directing effects, making it a potentially valuable intermediate for the construction of more complex molecular architectures.
The naphthalene core can undergo a variety of chemical transformations, including electrophilic aromatic substitution, oxidation, reduction, and metal-catalyzed cross-coupling reactions. The cyclobutyl substituent would be expected to direct incoming electrophiles primarily to the C1, C3, C6, and C7 positions of the naphthalene ring, with the precise regioselectivity being influenced by both electronic and steric factors.
Furthermore, the cyclobutyl ring itself can participate in a range of chemical reactions. For instance, ring-opening reactions of cyclobutane (B1203170) derivatives can provide access to linear alkyl chains with specific functional groups. Photochemical [2+2] cycloadditions involving the naphthalene ring could also be explored, potentially leading to the formation of complex polycyclic systems. rsc.org The unique strain energy of the cyclobutane ring can be harnessed to drive certain chemical transformations, offering synthetic routes that are not accessible with other alkyl substituents. The use of this compound as a starting material could, therefore, enable the efficient synthesis of novel pharmaceuticals, agrochemicals, and functional materials.
Research in Photochemical and Photophysical Processes
The photochemistry and photophysics of naphthalene have been extensively studied. Naphthalene exhibits strong absorption in the ultraviolet region and displays characteristic fluorescence. The introduction of substituents can significantly alter these properties.
Photophysical Properties: Alkyl substitution on the naphthalene ring is known to cause a bathochromic (red) shift in the UV-visible absorption and fluorescence spectra. This is due to the electron-donating nature of the alkyl group, which raises the energy of the HOMO. Therefore, it is predicted that this compound will absorb and emit light at slightly longer wavelengths compared to unsubstituted naphthalene. For comparison, the absorption maximum of 2-methylnaphthalene (B46627) is around 275 nm. aatbio.com The absorption maximum of this compound is expected to be in a similar region. The fluorescence quantum yield and lifetime of this compound would also be of interest, as these properties are sensitive to the molecular environment and can be influenced by the flexibility of the cyclobutyl ring.
Table 2: Estimated Photophysical Properties of this compound in a Non-polar Solvent
| Property | Estimated Value | Basis for Estimation |
| Absorption Maximum (λmax) | ~275-285 nm | Based on data for 2-methylnaphthalene and the expected bathochromic shift from the cyclobutyl group. aatbio.comresearchgate.net |
| Emission Maximum (λem) | ~330-340 nm | Based on the typical Stokes shift for naphthalene derivatives. |
| Fluorescence | Expected to be fluorescent | Naphthalene and its alkyl derivatives are generally fluorescent. |
Photochemical Processes: Naphthalene and its derivatives are known to undergo a variety of photochemical reactions, including photocycloadditions, photoisomerizations, and photooxidations. The presence of the cyclobutyl group could influence the course of these reactions. For instance, in photocycloaddition reactions with alkenes, the steric bulk of the cyclobutyl group could influence the regioselectivity and stereoselectivity of the reaction. acs.orgresearchgate.net Additionally, the C-H bonds of the cyclobutyl ring could be susceptible to photochemical oxidation or hydrogen abstraction reactions, leading to the formation of novel functionalized naphthalene derivatives. The study of the photochemical behavior of this compound could reveal new synthetic methodologies and provide insights into the fundamental principles of organic photochemistry.
Development of Novel Catalytic Systems Utilizing Cyclobutylnaphthalene Motifs
In the field of catalysis, the design of ligands plays a crucial role in controlling the activity and selectivity of metal catalysts. Naphthalene-based structures have been incorporated into various ligand scaffolds for applications in cross-coupling reactions, hydrogenation, and other important transformations. researchgate.netresearchgate.netnih.gov
The this compound moiety could be incorporated into ligand structures, such as phosphines, N-heterocyclic carbenes (NHCs), or salen-type ligands. The cyclobutyl group could exert a significant steric influence on the metal center, thereby affecting the coordination geometry and the accessibility of substrates. This steric hindrance could be exploited to achieve high levels of selectivity in catalytic reactions. For example, in asymmetric catalysis, a chiral ligand incorporating a this compound unit could create a well-defined chiral pocket around the metal center, leading to high enantioselectivity.
Furthermore, the electronic properties of the naphthalene ring, as modified by the cyclobutyl substituent, could also play a role in modulating the catalytic activity. The electron-donating nature of the cyclobutyl group could increase the electron density on the metal center, which could be beneficial for certain catalytic cycles, such as oxidative addition in cross-coupling reactions. The development and screening of catalysts bearing this compound-based ligands represents a promising avenue for the discovery of new and improved catalytic systems.
Future Directions in Computational Design and De Novo Synthesis of Architecturally Complex Substituted Naphthalenes
Computational chemistry provides a powerful tool for predicting the properties of molecules and for guiding the design of new synthetic targets. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of this compound. nih.govmdpi.comubc.ca
Computational Design: DFT calculations could be employed to predict the HOMO and LUMO energy levels of this compound, providing insights into its potential as an organic semiconductor. The calculated absorption and emission spectra could be compared with experimental data to validate the computational methodology. Furthermore, computational modeling could be used to study the intermolecular interactions in the solid state, helping to predict the crystal packing and its influence on charge transport properties. For liquid crystals, molecular dynamics simulations could be used to investigate the formation and stability of different mesophases. In the context of catalysis, computational methods could be used to model the interaction of this compound-based ligands with metal centers and to rationalize the observed catalytic activity and selectivity.
De Novo Synthesis: While the synthesis of this compound is not widely reported, it could likely be achieved through established synthetic methods. For example, a Friedel-Crafts acylation of naphthalene with cyclobutanecarbonyl chloride, followed by a reduction of the resulting ketone, would be a plausible route. Alternatively, a cross-coupling reaction between 2-bromonaphthalene (B93597) and a cyclobutyl-organometallic reagent could also be employed. researchgate.net The development of efficient and scalable synthetic routes to this compound and its derivatives is a crucial first step towards exploring their potential applications. The insights gained from computational studies could then be used to design and synthesize more complex, architecturally challenging substituted naphthalenes with tailored properties for specific applications in materials science and catalysis. nih.gov
Q & A
Q. What synthetic routes are recommended for 2-Cyclobutylnaphthalene, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation, where cyclobutane derivatives react with naphthalene in the presence of Lewis acids (e.g., AlCl₃). Optimization includes:
- Solvent selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates .
- Catalyst loading : Titrate AlCl₃ to minimize side reactions (e.g., polyalkylation) .
- Temperature control : Maintain 0–5°C to enhance regioselectivity for the 2-position .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 9:1) isolates the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Identify cyclobutyl proton signals (δ 1.5–2.5 ppm for cyclobutane CH₂; δ 3.0–4.0 ppm for CH adjacent to naphthalene). Aromatic protons appear at δ 7.2–8.5 ppm .
- Mass Spectrometry (MS) : Look for molecular ion peaks (M⁺) matching the molecular weight (e.g., 184 g/mol for C₁₄H₁₄) and fragmentation patterns (e.g., loss of cyclobutyl group) .
- IR Spectroscopy : Confirm C-H stretching (3050–3100 cm⁻¹ for aromatic C-H; 2850–2950 cm⁻¹ for cyclobutyl C-H) .
Q. How should researchers design a preliminary toxicological study for this compound?
- Methodological Answer : Follow inclusion criteria for systemic effects studies :
- Exposure routes : Prioritize inhalation (aerosolized compound) and oral (gavage in rodent models).
- Dose ranges : Use logarithmic scaling (e.g., 10, 50, 100 mg/kg/day) over 28 days.
- Endpoints : Monitor hepatic (ALT/AST levels), renal (creatinine clearance), and respiratory (bronchoalveolar lavage) effects .
- Controls : Include vehicle-only and untreated groups to isolate compound-specific effects .
Advanced Research Questions
Q. How can computational chemistry predict the environmental stability and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess susceptibility to oxidation at the cyclobutyl-naphthalene junction .
- Molecular Dynamics (MD) : Simulate partitioning coefficients (log P) to predict bioaccumulation in lipid-rich tissues .
- Environmental Degradation : Use EPI Suite to estimate half-lives in air (OH radical reaction rates) and soil (aerobic biodegradation models) .
Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for this compound derivatives?
- Methodological Answer :
- Risk of Bias Assessment : Apply tools from Table C-7 (e.g., randomization of doses, allocation concealment) to evaluate in vivo study reliability .
- Cross-species extrapolation : Adjust in vitro human cell line data using allometric scaling (e.g., hepatic metabolism rates in rodents vs. humans) .
- Meta-analysis : Pool data using PRISMA guidelines, weighting studies by confidence ratings (e.g., high confidence for blinded in vivo trials) .
Q. How can confidence in extrapolating toxicological data from methylnaphthalenes to this compound be improved?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Compare log P, electron-donating effects (cyclobutyl vs. methyl groups), and steric hindrance using QSAR models .
- Uncertainty Factors : Apply a 10-fold reduction to No-Observed-Adverse-Effect Levels (NOAELs) from methylnaphthalene studies to account for cyclobutyl-specific metabolism .
- Biomonitoring : Measure urinary metabolites (e.g., 1,2-dihydroxynaphthalene) in occupationally exposed populations to validate kinetic models .
Data Analysis and Literature Review
Q. How to conduct a systematic review of this compound’s biological activity?
- Methodological Answer :
- Search Strings : Use terms like “this compound AND (toxicity OR pharmacokinetics)” in PubMed/Scopus, filtering for studies post-2003 .
- Inclusion Criteria : Prioritize peer-reviewed studies with defined exposure durations, doses, and mechanistic data (e.g., oxidative stress markers) .
- Confidence Rating : Rate evidence using ATSDR/NTP/EPA criteria (e.g., “high confidence” for replicated in vivo findings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
